5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine
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Overview
Description
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a pyrimidine precursor under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyrimidines.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can be compared with other similar compounds, such as:
2-Hexyl-5-(4-nonylphenyl)pyrimidine: This compound has a similar structure but with different alkyl chain lengths, affecting its physical and chemical properties.
5-Hexyl-2-[4-(hexyloxy)phenyl]pyrimidine: The presence of an ether group in this compound can influence its reactivity and applications.
Properties
CAS No. |
117392-57-1 |
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Molecular Formula |
C28H36N2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-hexyl-2-[4-(4-hexylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C28H36N2/c1-3-5-7-9-11-23-13-15-25(16-14-23)26-17-19-27(20-18-26)28-29-21-24(22-30-28)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
InChI Key |
KLRJFUYRVNCXIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCCCCC |
Origin of Product |
United States |
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